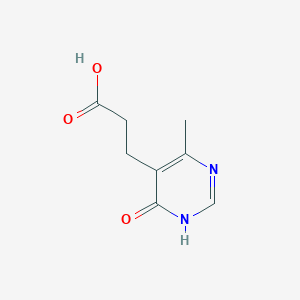
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O3 . The InChI code is 1S/C8H10N2O3/c1-5-6(2-3-7(11)12)8(13)10-4-9-5/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13) . The compound has a molecular weight of 182.18 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.18 g/mol . It has a topological polar surface area of 78.8 Ų and a complexity of 305 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are 182.06914219 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis and structural characteristics of related uracil derivatives, providing insights into their molecular structure and interactions. For instance, studies have focused on the synthesis of compounds similar to 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid, analyzing their crystal structures and thermal stabilities. These derivatives demonstrate unique molecular arrangements and interactions, such as N–H···O hydrogen bonding, which are crucial for understanding their chemical properties and potential applications (Yao, Yi, Zhou, & Xiong, 2013).
Antitumor Activities
- Some studies have explored the antitumor activities of compounds structurally similar to 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid. These compounds have shown selective antitumor activities, with specific enantiomers contributing to their efficacy. This research highlights the potential use of such compounds in cancer treatment and their role in medicinal chemistry (Xiong, 2011).
Anti-inflammatory Activity
- Derivatives of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid have been synthesized and tested for anti-inflammatory activity. These compounds, particularly the series of 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives, have demonstrated significant anti-inflammatory effects, as per the rat paw edema method. This suggests their potential in developing new anti-inflammatory drugs (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar compounds to evaluate their potential interactions with proteins, such as CDK4. These studies help predict the affinity and efficacy of such compounds in binding to specific targets, which is valuable for drug development and understanding their pharmacological properties (Holam, Santhoshkumar, & Killedar, 2022).
Future Directions
properties
IUPAC Name |
3-(4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(2-3-7(11)12)8(13)10-4-9-5/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUCUBQVBBGNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)
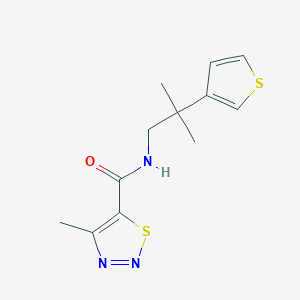
![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)
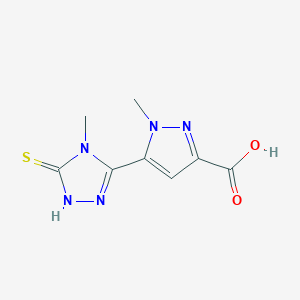
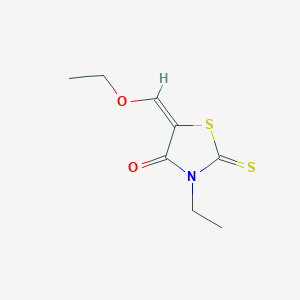
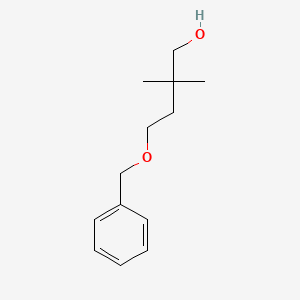
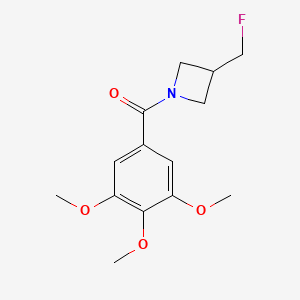
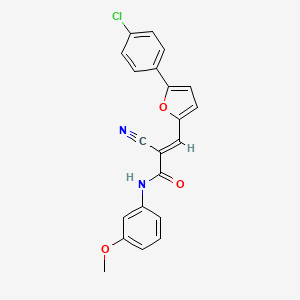

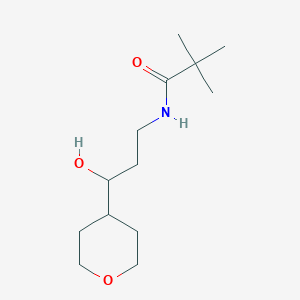
![2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone](/img/structure/B2362090.png)
![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)

![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)